ヒドロキシアトラジン

概要

説明

Atrazine-2-hydroxy is a metabolite of atrazine, a widely used herbicide belonging to the chlorotriazine class. Atrazine is primarily used to control broadleaf and grassy weeds in crops such as corn and sugarcane. Atrazine-2-hydroxy is more commonly detected in groundwater than in surface water due to its higher solubility and persistence in the environment .

科学的研究の応用

Environmental Monitoring

Water Quality Assessment

Atrazine-2-hydroxy is frequently monitored in water bodies due to its persistence and potential toxicity. Studies have shown that it can be detected in surface and groundwater, often as a result of agricultural runoff. Monitoring programs utilize advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify atrazine metabolites, including atrazine-2-hydroxy, ensuring compliance with environmental safety standards .

| Parameter | Value |

|---|---|

| Detection Limit | 5 ng/L |

| Common Detection Methods | LC-MS, GC-MS |

| Typical Concentration in Water | <0.1 µg/L |

Soil Contamination Studies

Research indicates that atrazine-2-hydroxy can persist in soils long after the application of atrazine. Long-term studies have shown that residues can remain detectable for decades, raising concerns about soil health and potential bioaccumulation in food chains .

Toxicological Research

Human Health Studies

Epidemiological studies have linked atrazine exposure to various health outcomes, including reproductive issues and certain cancers. Atrazine-2-hydroxy has been implicated as a biomarker for assessing exposure levels in populations living near agricultural areas . Notably, urinary biomarkers of atrazine metabolites have been associated with adverse birth outcomes, highlighting the importance of monitoring this compound in public health contexts .

Case Study: Cancer Incidence

A significant study involving pesticide applicators found associations between atrazine use (and its metabolites, including atrazine-2-hydroxy) and increased risks of non-Hodgkin lymphoma and renal cell carcinoma. The study utilized a cohort design with extensive follow-up, emphasizing the need for continuous monitoring of atrazine-related health effects .

Ecotoxicology

Atrazine-2-hydroxy is also studied for its ecological impacts. Research indicates that it can affect aquatic organisms, particularly amphibians and fish, leading to developmental and reproductive issues . The compound's role as an endocrine disruptor has been a focal point in ecotoxicological assessments.

| Organism Type | Observed Effects |

|---|---|

| Amphibians | Developmental abnormalities |

| Fish | Reproductive impairment |

Microbial Degradation Studies

The microbial degradation of atrazine to form atrazine-2-hydroxy is an area of active research. Understanding the pathways through which microbes metabolize atrazine can inform bioremediation strategies aimed at reducing environmental contamination . Studies have shown that certain soil bacteria can effectively degrade atrazine into less harmful metabolites, including atrazine-2-hydroxy.

作用機序

Target of Action

Hydroxyatrazine, also known as Atrazine-2-hydroxy, is a metabolite of the herbicide atrazine . It primarily targets the kidneys .

Mode of Action

The mode of action of hydroxyatrazine is different from that of atrazine and its chloro-s-triazine metabolites . The main effect of hydroxyatrazine is kidney toxicity, which is attributed to its low solubility in water, resulting in crystal formation and a subsequent inflammatory response .

Biochemical Pathways

Hydroxyatrazine is a product of the biodegradation of atrazine . Atrazine is transformed into hydroxyatrazine by the action of benzoxazinones, natural compounds found in corn plantlets . The rate of atrazine chemical hydroxylation is influenced by the natural concentration of benzoxazinones in the vacuolar sap of corn seedlings and the pH .

Pharmacokinetics

It is known that the compound’s low solubility in water influences its bioavailability and toxicity . The acceptable daily intake (ADI) for hydroxyatrazine is 0–0.04 mg/kg body weight, based on the no observed adverse effect level (NOAEL) of 1.0 mg/kg body weight per day identified on the basis of kidney toxicity .

Result of Action

The primary result of hydroxyatrazine action is kidney toxicity . This is due to the compound’s low solubility in water, which leads to the formation of crystals and a subsequent inflammatory response in the kidneys .

Action Environment

The action of hydroxyatrazine is influenced by environmental factors. For instance, the compound is more commonly detected in groundwater than in surface water . Its low solubility in water affects its distribution in the environment and its bioavailability . Furthermore, the transformation of atrazine into hydroxyatrazine is influenced by the pH and the natural concentration of benzoxazinones in the vacuolar sap of corn seedlings .

生化学分析

Biochemical Properties

Hydroxyatrazine interacts with various enzymes and proteins. Another enzyme, N-isopropylammelide isopropylaminohydrolase (AtzC), catalyzes the stoichiometric hydrolysis of N-isopropylammelide to cyanuric acid and isopropylamine .

Cellular Effects

Hydroxyatrazine can have various effects on cells. For instance, it has been found to influence cell function by modifying growth, enzymatic processes, and photosynthesis in plants . It also exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .

Molecular Mechanism

The molecular mechanism of hydroxyatrazine involves a series of hydrolytic reactions. Hydroxyatrazine is converted to N-ethylammelide by an as-yet-unidentified enzyme, and then to N-isopropylammelide by hydroxyatrazine N-ethylaminohydrolase (AtzB). N-isopropylammelide is further converted to cyanuric acid and isopropylamine by N-isopropylammelide isopropylaminohydrolase (AtzC) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydroxyatrazine can change over time. For example, the rate of atrazine leaching at higher infiltration rates was not fast enough to counteract the effect of enhanced degradation . Higher infiltration rates enriched the distribution of hydroxyatrazine in the soil profile for sandy loam .

Metabolic Pathways

Hydroxyatrazine is involved in the metabolic pathway for atrazine mineralization, which is composed of six successive hydrolyses: a dechlorination, two dealkylations, a ring cleavage, a biuret deamination, and an allophanate hydrolysis .

Transport and Distribution

Hydroxyatrazine can be transported and distributed within cells and tissues. It has been found that the adsorption capacity of hydroxyatrazine was positively correlated with the organic matter content and negatively correlated with cation-exchange capacity and pH .

準備方法

Atrazine-2-hydroxy can be synthesized through the hydrolysis of atrazine. This reaction typically involves the use of strong bases such as sodium hydroxide or potassium hydroxide under elevated temperatures. The industrial production of hydroxyatrazine often involves solid-phase extraction and chemical derivatization techniques to isolate and purify the compound .

化学反応の分析

Atrazine-2-hydroxy undergoes several types of chemical reactions, including hydrolytic deamination and hydroxylation. Common reagents used in these reactions include strong acids and bases. The major products formed from these reactions are N-isopropylammelide and N-ethylammelide . Additionally, hydroxyatrazine can be further degraded by microbial species, leading to the formation of cyanuric acid .

類似化合物との比較

Atrazine-2-hydroxy is similar to other s-triazine herbicides and their metabolites, such as deethylatrazine, deisopropylatrazine, and cyanuric acid. hydroxyatrazine is unique in its higher solubility and persistence in groundwater compared to its parent compound, atrazine . This makes hydroxyatrazine a more significant environmental contaminant and a key focus of bioremediation research .

Similar compounds include:

- Deethylatrazine

- Deisopropylatrazine

- Cyanuric acid

- Simazine

- Propazine

Atrazine-2-hydroxy’s unique properties and its role as a major atrazine metabolite make it an important compound for environmental and bioremediation studies.

生物活性

Atrazine-2-hydroxy, a significant metabolite of the widely used herbicide atrazine, has garnered attention due to its biological activity and potential environmental and health impacts. This article delves into the biological effects, metabolic pathways, and toxicological assessments of atrazine-2-hydroxy, supported by data tables and relevant case studies.

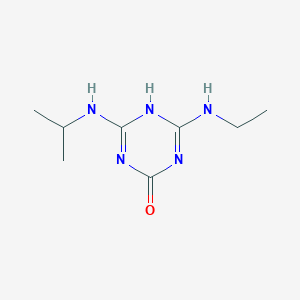

Atrazine-2-hydroxy (chemical formula: C8H15N5O) is classified as a diamino-1,3,5-triazine and is recognized as a human and marine xenobiotic metabolite . It primarily arises from the dealkylation of atrazine, which is extensively used for weed control in agriculture. The metabolic pathway involves several steps leading to various metabolites, including diaminochlorotriazine (DACT) and desethylatrazine (DEA). Atrazine undergoes rapid absorption in the gastrointestinal tract, with significant elimination through urine .

Biological Activity

Endocrine Disruption

Atrazine-2-hydroxy has been implicated in endocrine disruption, affecting hormonal systems in various organisms. Studies indicate that atrazine and its metabolites can modulate the hypothalamic-pituitary-gonadal axis, leading to alterations in reproductive functions. For instance, exposure to atrazine has been linked to decreased luteinizing hormone (LH) levels and disrupted estrous cycles in female rats .

Aquatic Toxicity

Research highlights that atrazine-2-hydroxy poses risks to aquatic life. A study on African clawed frogs (Xenopus laevis) demonstrated that exposure to environmentally relevant concentrations of atrazine resulted in significant mortality and reproductive health issues among adult frogs . Table 1 summarizes the findings from this study:

| Atrazine Concentration (µg/L) | Tadpole Survival Rate (%) | Adult Frog Testosterone Levels (ng/mL) |

|---|---|---|

| 0.01 | 95 | 15 |

| 200 | 70 | 10 |

| 500 | 40 | 5 |

Case Studies

Case Study 1: Human Health Impact

A comprehensive review indicated that atrazine exposure may be associated with increased risks of non-Hodgkin lymphoma and reproductive health issues in humans . The study highlighted the need for further investigation into the long-term effects of atrazine metabolites like atrazine-2-hydroxy on human health.

Case Study 2: Ecotoxicological Assessment

In a study assessing multiple pesticides in herbal medicines, atrazine-2-hydroxy was detected alongside other contaminants. The findings emphasized the necessity for rigorous monitoring of pesticide residues in food products to mitigate potential health risks associated with chronic exposure .

Toxicological Profile

The toxicological assessment of atrazine-2-hydroxy reveals several key findings:

- Genotoxicity : Current evidence suggests that atrazine is unlikely to be genotoxic; however, it may lead to other adverse effects such as liver toxicity and changes in hematological parameters .

- Carcinogenicity : Long-term studies have not shown a clear link between atrazine exposure and carcinogenic effects at typical environmental concentrations; however, high doses have led to adverse outcomes in animal models .

Table 2 summarizes the no-observed-adverse-effect levels (NOAEL) for various studies involving atrazine:

| Study Type | NOAEL (mg/kg body weight/day) | Observed Effects |

|---|---|---|

| Carcinogenicity | 1.2 | Reduced body weight gain |

| Endocrine Disruption | 1.8 | Disruption of LH surge |

| General Toxicity | 3.5 | Decreased erythrocyte parameters |

特性

IUPAC Name |

4-(ethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMIMWNQWAWNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=O)NC(=N1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037807 | |

| Record name | 2-Hydroxyatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2163-68-0 | |

| Record name | Hydroxyatrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2163-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyatrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYATRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9Y04ELA63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-ethylamino-6-isopropylamino-1,3,5-triazin-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。